molecular formula C23H24N4O2S B2736659 2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol CAS No. 898350-05-5

2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol

Cat. No.: B2736659
CAS No.: 898350-05-5
M. Wt: 420.53
InChI Key: INHFSERVCCOIOV-UHFFFAOYSA-N
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Description

2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that combines elements of isoquinoline, methoxyphenyl, thiazole, and triazole, making it a versatile molecule for various applications.

Scientific Research Applications

2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol has several scientific research applications:

Mechanism of Action

The mechanism of action for similar compounds often involves the disruption of biological membrane systems . Compounds of this type are positive allosteric modulators (PAMs) of the dopamine 1 receptor (D1). They are useful for the treatment of conditions in which D1 plays a role such as Parkinson’s disease and schizophrenia .

Future Directions

The future directions for research into similar compounds often involve further design and development of more potent derivatives as agents against various diseases . The established CoMFA and CoMSIA models with reasonable statistics in the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol typically involves multiple steps, starting with the preparation of the core structures. The isoquinoline and thiazole components are synthesized separately and then combined through a series of reactions. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of high-throughput screening methods to identify the most efficient reaction conditions and the scaling up of reactions using industrial reactors .

Chemical Reactions Analysis

Types of Reactions

2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, pressures, and solvents to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-ethyl-5-[(4-methoxyphenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol apart is its unique combination of structural elements, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-[3,4-dihydro-1H-isoquinolin-2-yl-(4-methoxyphenyl)methyl]-2-ethyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2S/c1-3-19-24-23-27(25-19)22(28)21(30-23)20(16-8-10-18(29-2)11-9-16)26-13-12-15-6-4-5-7-17(15)14-26/h4-11,20,28H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INHFSERVCCOIOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCC5=CC=CC=C5C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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